2,4-Dichlorophenylhydrazine hydrochloride
Overview
Description
2,4-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula Cl₂C₆H₃NHNH₂·HCl and a molecular weight of 213.49 g/mol . It is a derivative of phenylhydrazine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Result of Action
It’s known that the compound was used in the synthesis of pyrazole analogues of curcumin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenylhydrazine hydrochloride. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, it should be handled under an inert atmosphere to prevent degradation .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrazole analogues of curcumin It interacts with various enzymes and proteins, influencing their activity For instance, it has been used in studies involving enzyme inhibition and activation, where it binds to specific active sites on enzymes, altering their function
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby modulating the metabolic flux within cells . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, influencing their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity becomes apparent, affecting various physiological parameters in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their levels within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylhydrazine hydrochloride can be synthesized through the reaction of 2,4-dichloronitrobenzene with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
2,4-Dichlorophenylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
3,4-Dichlorophenylhydrazine hydrochloride: Similar structure but different substitution pattern.
4-Chlorophenylhydrazine hydrochloride: Contains only one chlorine atom on the benzene ring.
Uniqueness: 2,4-Dichlorophenylhydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic nature, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2,4-dichlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYGJVFURAIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202863 | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-18-4 | |
Record name | Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorophenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichlorophenylhydrazine hydrochloride in the synthesis of rimonabant, and how does its structure contribute to this role?
A1: this compound is a key reagent in synthesizing rimonabant, a medication previously used for weight loss but later withdrawn due to adverse effects. The compound specifically acts as a precursor for the pyrazole ring, a core structural component of rimonabant.
Q2: Are there any alternative methods for synthesizing the rimonabant intermediate that do not involve this compound? What are the potential advantages and disadvantages?
A2: While the presented research focuses on utilizing this compound [, ], exploring alternative synthetic routes for the rimonabant intermediate, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid, is crucial for potential process optimization and exploring different structural analogs.
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